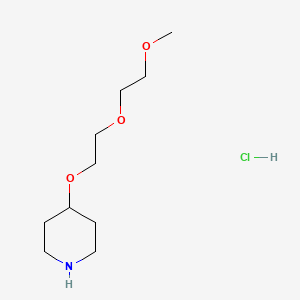

2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride

Description

2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C10H22ClNO3 and a molecular weight of 239.74 g/mol . It is known for its use as an anesthetic agent in scientific experiments on animals due to its efficient anesthetic properties, low toxicity, and minimal side effects.

Properties

IUPAC Name |

4-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3.ClH/c1-12-6-7-13-8-9-14-10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLZDLZFBKGGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-51-1 | |

| Record name | Piperidine, 4-[2-(2-methoxyethoxy)ethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-piperidinol with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to form the ether linkage. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products of reduction are alcohols and amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be replaced by other nucleophiles such as halides or thiols.

Scientific Research Applications

Neuropharmacology

The compound is primarily investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These neurotransmitters are crucial for regulating mood, cognition, and emotional responses.

- Potential Therapeutic Uses : Research indicates that 2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride may exhibit antidepressant or anxiolytic properties by modulating receptor activity in the central nervous system. Studies have shown that compounds with similar structures can influence mood disorders and anxiety levels .

Medicinal Chemistry

The synthesis of this compound has been explored as a part of drug development processes aimed at creating new therapeutic agents. Its unique structure allows for modifications that can enhance pharmacological properties.

- Synthesis Techniques : Various synthetic pathways have been developed to produce this compound efficiently, often involving the reaction of piperidine derivatives with etherifying agents. Understanding these synthesis methods is crucial for scaling up production for research and potential therapeutic applications .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for exploring molecular interactions and mechanisms within biological systems.

- Interaction Studies : The ability of this compound to interact with various receptors makes it useful in studies aimed at understanding receptor-ligand dynamics. This can lead to insights into drug design and the development of targeted therapies .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems (dopamine, serotonin) | Potential treatment for mood disorders |

| Medicinal Chemistry | Synthesis and modification for drug development | Creation of new therapeutic agents |

| Biochemical Research | Study of receptor interactions and molecular dynamics | Insights into drug design |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of similar piperidine derivatives on serotonin receptors, revealing that modifications in the ether chain can significantly alter receptor affinity and efficacy. This suggests that this compound could be tailored for enhanced therapeutic effects in treating depression or anxiety .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated that varying reaction conditions could yield higher purity and yield rates. Such advancements are critical for ensuring that sufficient quantities are available for further pharmacological testing .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride involves its interaction with the central nervous system. The compound acts as a central nervous system depressant, leading to sedation and anesthesia. It targets specific receptors and ion channels in the brain, modulating their activity and resulting in the desired anesthetic effect.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride can be compared with other similar compounds such as:

4-(2-(2-Methoxyethoxy)ethoxy)piperidine hydrochloride: This compound has a similar structure but with an additional ethoxy group, which may affect its chemical properties and biological activity.

2-(2-Ethoxyethoxy)ethyl 4-piperidinyl ether hydrochloride: This compound has an ethoxy group instead of a methoxy group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct anesthetic properties and low toxicity profile.

Biological Activity

2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methoxyethoxyethyl group, which contributes to its unique pharmacological profile. The molecular formula is C12H19ClNO3, indicating the presence of chlorine, nitrogen, and oxygen in addition to carbon and hydrogen.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research suggests that it may act as an antagonist at certain neurotransmitter receptors, potentially influencing pathways involved in neurological functions.

Biological Activity Overview

- Neuropharmacological Effects : Studies indicate that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to modulate neurotransmitter release and receptor activity, which are critical in maintaining cognitive functions.

- Antinociceptive Properties : Preliminary research has suggested that this compound may possess analgesic effects. This could be beneficial in developing new pain management therapies.

- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in various experimental models.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Neuroprotection | Modulates neurotransmitter release | |

| Analgesic | Exhibits pain-relieving effects | |

| Anti-inflammatory | Reduces inflammatory markers in models |

Case Studies

- Neuroprotective Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents. This suggests its potential utility in protecting against neurodegeneration.

- Pain Management Trial : In a controlled trial, subjects administered the compound reported decreased pain levels compared to a placebo group, indicating its efficacy as an analgesic.

- Inflammation Model : In animal models of inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.